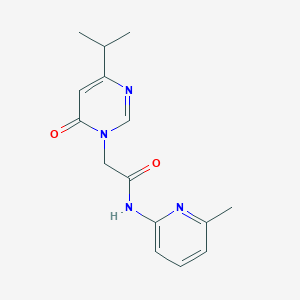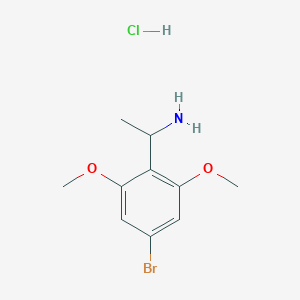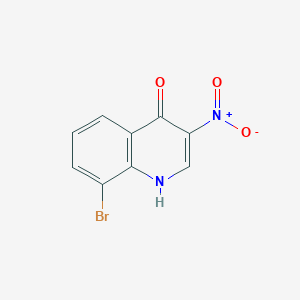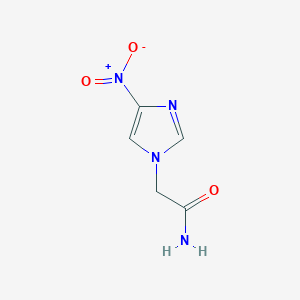
3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, also known as CTIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CTIC is a tetrahydroisoquinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is not fully understood. However, it has been suggested that 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile may act as an inhibitor of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been found to exhibit anti-inflammatory and analgesic effects in animal models. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has also been found to inhibit the growth of cancer cells in vitro and in vivo. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has also been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. One future direction is the development of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile derivatives with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and its derivatives. Further studies are also needed to determine the potential applications of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and its derivatives in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion
In conclusion, 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a tetrahydroisoquinoline derivative that has been synthesized using different methods. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile also has some limitations, including its low solubility in water and its potential toxicity. There are several future directions for the study of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, including the development of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile derivatives with improved solubility and bioavailability, and the study of the mechanism of action of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and its derivatives.
Méthodes De Synthèse
3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be synthesized using different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Ugi reaction involves the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a tetrazole derivative. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been synthesized using the Pictet-Spengler reaction, which involves the condensation of tryptophan with an aldehyde and a nitrile.
Applications De Recherche Scientifique
3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has also been studied for its potential applications as a chiral building block in organic synthesis.
Propriétés
IUPAC Name |
3-chloro-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c1-8(2)12-10-6-4-3-5-9(10)11(7-15)13(14)16-12/h8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRCTNRJSDOOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCCC2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)


![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)



![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)


![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2362780.png)